molecular formula C25H21N3OS2 B304295 6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

Cat. No. B304295
M. Wt: 443.6 g/mol
InChI Key: XPSXZBKURPIYAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is not fully understood. However, studies have shown that this compound inhibits the production of reactive oxygen species (ROS) and activates the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
Studies have shown that 6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has various biochemical and physiological effects. This compound has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile in lab experiments is its potential as a novel therapeutic agent. However, one of the limitations is the lack of understanding of its mechanism of action, which limits its potential applications.

Future Directions

There are several future directions for the study of 6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile. One potential direction is the development of more efficient and cost-effective synthesis methods. Another direction is the investigation of its potential as an imaging agent in the diagnosis of cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields of research.
Conclusion:
In conclusion, 6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. However, further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile involves a multi-step process that includes the reaction of 2-(10H-phenothiazin-10-yl)acetic acid with thionyl chloride to form 2-(10H-phenothiazin-10-yl)acetyl chloride. This intermediate is then reacted with 6-methyl-3,4-dihydro-2H-quinoline-2-thione and sodium cyanide to form the final product.

Scientific Research Applications

6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been extensively studied for its potential applications in various fields of research. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as an imaging agent in the diagnosis of cancer.

properties

Product Name

6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

Molecular Formula

C25H21N3OS2

Molecular Weight

443.6 g/mol

IUPAC Name

6-methyl-2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C25H21N3OS2/c1-16-10-11-19-17(12-16)13-18(14-26)25(27-19)30-15-24(29)28-20-6-2-4-8-22(20)31-23-9-5-3-7-21(23)28/h2-9,13,16H,10-12,15H2,1H3

InChI Key

XPSXZBKURPIYAJ-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)C=C(C(=N2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C#N

Canonical SMILES

CC1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Origin of Product

United States

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